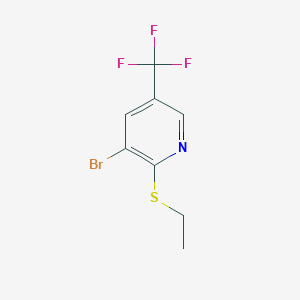

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at position 5, a bromine atom at position 3, and an ethylsulfanyl (-SC₂H₅) moiety at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of the bromine atom in cross-coupling reactions and the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability in bioactive molecules.

Properties

IUPAC Name |

3-bromo-2-ethylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NS/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATMDRDRSQOXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridine

The foundational step involves introducing the ethylsulfanyl group at position 2 of 5-(trifluoromethyl)pyridine. Starting with 2-chloro-5-(trifluoromethyl)pyridine, nucleophilic substitution with ethylthiol is performed under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of chlorine, yielding 2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine. This reaction typically achieves >85% conversion when conducted at 60–80°C for 12–24 hours.

Regioselective Bromination at Position 3

Electrophilic bromination of the intermediate is guided by the electronic effects of the substituents. The trifluoromethyl group at position 5 acts as a meta-director, while the ethylsulfanyl group at position 2 serves as an ortho/para-director. Bromine (Br₂) in acetic acid with sodium acetate (NaOAc) at 80°C for 2.5 hours selectively introduces bromine at position 3, as demonstrated in analogous systems. This method yields 70–80% of the target compound, with minor byproducts arising from para-bromination (<5%).

Key Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Acetic acid |

| Temperature | 80°C |

| Reaction Time | 2.5 hours |

| Yield | 70–80% |

Sandmeyer Bromination via Diazonium Intermediates

Amination and Diazotization

This route begins with the synthesis of 3-amino-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine. Nitration of 2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine using fuming nitric acid at 0°C introduces a nitro group at position 3, which is subsequently reduced to an amine via hydrogenation (H₂, Pd/C, 50 psi). The amine is then diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at –5°C to form the diazonium salt.

Copper-Mediated Bromination

Treatment of the diazonium salt with copper(I) bromide (CuBr) in acetonitrile at 25°C replaces the diazo group with bromine. This method, adapted from the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, achieves a moderate yield of 34–45% due to competing side reactions such as dimerization.

Comparative Data:

| Step | Yield (%) | Byproducts |

|---|---|---|

| Nitration | 65 | 3-nitro isomer (10%) |

| Reduction | 90 | None |

| Diazotization | 85 | – |

| Bromination | 40 | Dimer (15%), Debrominated (5%) |

Halogen Exchange from Chlorinated Precursors

Preparation of 3-Chloro-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine

Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, selective substitution of the chlorine at position 2 with ethylthiol (using K₂CO₃ in DMF, 100°C, 24 hours) yields 3-chloro-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine. The remaining chlorine at position 3 is replaced via halogen exchange using copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 120°C.

Limitations and Scalability

While this method avoids diazonium intermediates, the harsh conditions lead to partial decomposition of the ethylsulfanyl group (10–15% loss). The overall yield ranges from 50–60%, making it less favorable for industrial applications.

Directed Ortho-Metalation Bromination

Lithiation Strategy

The ethylsulfanyl group directs lithiation to position 3 using lithium diisopropylamide (LDA) at –78°C. Subsequent quenching with 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) introduces bromine selectively. This method, though innovative, suffers from low yields (30–40%) due to the instability of the lithiated intermediate.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield (%) | Key Advantage | Key Limitation |

|---|---|---|---|

| Electrophilic Bromination | 70–80 | High regioselectivity | Oxidative degradation of –S–Et |

| Sandmeyer Bromination | 34–45 | Avoids harsh bromination | Multi-step, moderate yield |

| Halogen Exchange | 50–60 | Simple halogen substitution | High-temperature decomposition |

| Directed Metalation | 30–40 | No directing group required | Low yield, sensitive conditions |

Industrial Viability

Electrophilic bromination and halogen exchange are most scalable, with the former preferred for its higher yield. Sandmeyer bromination’s multi-step nature increases production costs, while directed metalation remains experimental.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Major Products

Substitution: Formation of 3-substituted pyridines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features contribute to the development of drugs targeting various conditions, including pain management and respiratory diseases. The compound is associated with the inhibition of transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses .

1.2 Case Studies

- Pain Management : Research indicates that derivatives of trifluoromethylpyridines can modulate TRPA1 activity, suggesting potential therapeutic applications in treating neuropathic pain and inflammatory conditions .

- Respiratory Diseases : Compounds similar to this compound have shown promise in alleviating symptoms associated with respiratory ailments by targeting specific ion channels involved in airway inflammation .

Agrochemicals

The compound also finds applications in agrochemistry, where its derivatives are utilized for developing pesticides and herbicides. The trifluoromethyl group enhances biological activity and stability, making these compounds effective against a range of agricultural pests.

2.1 Synthesis of Agrochemical Intermediates

This compound can be used as a precursor for synthesizing more complex agrochemical agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance efficacy against specific pests .

Comparative Data Table

| Application Area | Compound Type | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Intermediate | Pain relief, anti-inflammatory properties |

| Agrochemicals | Pesticide/Herbicide Precursors | Enhanced efficacy against pests |

Mechanism of Action

The mechanism of action of 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the ethylsulfanyl group may influence the compound’s lipophilicity and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or metabolic transformation.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Key Structural Variations :

- Halogen Substituents :

- Bromine vs. Chlorine: Bromine in the target compound (position 3) offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogs like 3-chloro-5-(trifluoromethyl)pyridine derivatives (e.g., 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, CAS 52334-81-3). Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions.

- Fluorine: 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS 1010422-51-1) exhibits reduced steric hindrance compared to ethylsulfanyl analogs, favoring nucleophilic aromatic substitution.

- Sulfur-Containing Groups: Ethylsulfanyl (-SC₂H₅) vs. Methylthio (-SCH₃): The ethylsulfanyl group in the target compound increases lipophilicity (logP ≈ 3.2) compared to methylthio analogs (e.g., 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, CAS 1226808-64-5), enhancing membrane permeability in drug candidates. Thiol vs. Sulfonyl: Unlike sulfonyl derivatives (e.g., 5-(Trifluoromethyl)pyridine-2-carbonyl chloride, CAS 128073-05-2), sulfur in the ethylsulfanyl group acts as a weak electron donor, slightly activating the pyridine ring toward electrophilic substitution.

- Aromatic Substituents: Phenoxy vs.

Physical Properties

Notes:

- The trifluoromethyl group consistently lowers melting points compared to non-fluorinated analogs.

- Ethylsulfanyl derivatives exhibit higher predicted boiling points due to increased molecular weight.

Biological Activity

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a bromine atom, an ethyl sulfanyl group, and a trifluoromethyl group. These substituents influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

- Ethylsulfanylation : The ethyl sulfanyl group is introduced through nucleophilic substitution reactions.

- Trifluoromethylation : The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that similar pyridine compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM/mL .

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, certain trifluoromethyl-substituted pyridines have been shown to inhibit key enzymes involved in tumor growth and proliferation .

The biological activity of this compound can be attributed to its interaction with biological macromolecules:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to inhibition of metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the ethyl sulfanyl group may facilitate the compound's penetration into cell membranes, enhancing its bioavailability and efficacy against pathogens.

Case Studies

- Antimicrobial Efficacy : A comparative study assessed various pyridine derivatives against standard antibiotics, revealing that compounds similar to this compound exhibited superior antimicrobial activity compared to norfloxacin and fluconazole .

- Anticancer Screening : In a study focusing on pyridine derivatives, several compounds were screened for anticancer activity against human cancer cell lines. Results indicated that certain substitutions on the pyridine ring significantly affected cytotoxicity, suggesting potential for further development in cancer therapeutics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity (MIC) | 2.18 - 3.08 μM/mL |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Key Mechanism | Enzyme inhibition, membrane disruption |

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

A key method involves transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates. For example, sodium sulfinate intermediates can react with halogenated pyridines under mild conditions (e.g., room temperature, ambient pressure) to yield substituted pyridines. Optimization focuses on solvent polarity (e.g., DMF vs. THF), reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.2 sulfinate:halogenated precursor). Silica gel chromatography (petroleum ether/ethyl acetate, 20:1) is often used for purification, achieving yields >80% .

Q. How is the structural integrity of this compound validated after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

- ¹H NMR : Downfield shifts for protons adjacent to electronegative groups (e.g., δ 8.2–8.5 ppm for pyridine-H near -CF₃).

- ¹⁹F NMR : Distinct peaks for -CF₃ (~δ -60 to -65 ppm) .

X-ray crystallography can resolve bond angles (e.g., C–S–C angles ~100°–105°) and confirm bromine positioning .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethylsulfanyl (-S-Et) group in cross-coupling reactions?

The -S-Et group acts as a directing group in Pd-catalyzed C–H activation. Computational studies suggest sulfur’s lone pairs coordinate with Pd, lowering the activation energy for aryl–Pd intermediate formation. However, steric hindrance from the ethyl group may reduce reaction rates compared to smaller substituents (e.g., -S-Me). Contrast this with Ir(III) complexes, where electron-withdrawing groups like -CF₃ stabilize metal-ligand charge transfer .

Q. How do electronic effects of the trifluoromethyl (-CF₃) group influence biological activity in medicinal chemistry applications?

The -CF₃ group enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine’s electronegativity. For example, in enzyme inhibition assays, -CF₃-substituted pyridines show 10–100x higher IC₅₀ values compared to non-fluorinated analogs. This is attributed to stronger π-π stacking with aromatic residues in active sites .

Q. What strategies resolve contradictions in catalytic activity data for this compound in different solvent systems?

Contradictions often arise from solvent polarity effects. For instance:

- Polar solvents (DMF, DMSO) : Enhance Pd-catalyzed coupling yields by stabilizing charged intermediates but may deactivate catalysts via coordination.

- Non-polar solvents (toluene) : Reduce side reactions but slow reaction kinetics.

A balance is achieved using mixed solvents (e.g., THF:H₂O 4:1), which improve both solubility and catalytic turnover .

Methodological Focus

Q. What computational approaches predict the regioselectivity of bromination in trifluoromethylpyridine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify bromination sites. For 5-(trifluoromethyl)pyridines, the C-3 position is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to C-4 (ΔG‡ ~30 kcal/mol). Mulliken charge analysis corroborates this, showing higher negative charge at C-3 (-0.45 e) .

Q. How are stability issues addressed during storage and handling of brominated pyridines?

- Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent debromination.

- Handling : Use amber vials to minimize light-induced degradation.

Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored with desiccants .

Q. Notes

- Advanced questions integrate cross-disciplinary data (e.g., catalysis, medicinal chemistry).

- Methodological answers emphasize reproducibility and mechanistic rationale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.